Ethanamine, 2-azido-N-methyl-

Description

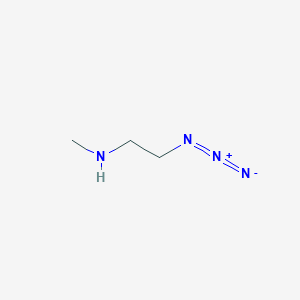

Ethanamine, 2-azido-N-methyl- is a chemical entity characterized by an ethylamine (B1201723) backbone substituted with a methyl group on the nitrogen atom and an azide (B81097) group at the second carbon position. This bifunctional nature makes it a subject of study in areas ranging from synthetic chemistry to materials science and propellant research.

Ethanamine, 2-azido-N-methyl- belongs to the azidoamine class of organic compounds, which are characterized by the presence of both an amine (-NHR or -NR2) and an azide (-N3) functional group. Organic azides are known for their high energy content and their utility as precursors to amines. wikipedia.orgat.ua The azide group can be introduced into molecules through various methods, including nucleophilic substitution with sodium azide or diazo-transfer reactions with primary amines. wikipedia.org

The chemistry of azides is diverse; they can undergo reactions such as reduction to amines, cycloadditions (like the well-known "click chemistry"), and thermal decomposition to form nitrenes. wikipedia.org The presence of an amine group in the same molecule introduces the potential for intramolecular interactions and unique reactivity patterns. The study of N-azidoamines, where the azide is directly attached to a nitrogen atom, has revealed that these compounds are often highly unstable. tu-chemnitz.de

The study of amine-azide chemical systems is crucial for understanding fundamental chemical processes and for the development of new materials and technologies. These systems are central to:

Synthesis of Vicinal Diamines: Unprotected 2-azidoamines are valuable precursors for synthesizing vicinal diamines (compounds with amino groups on adjacent carbon atoms), which are common structural motifs in biologically active molecules. acs.orgchemrxiv.org

Bioconjugation: The azide group's ability to participate in click chemistry makes azidoamines useful for bioconjugation, a process of linking molecules to biomolecules like proteins or nucleic acids. chemrxiv.org

Propellant Chemistry: Certain amine-azide compounds, such as 2-azido-N,N-dimethylethanamine (DMAZ), are investigated as potential high-energy, low-toxicity replacements for traditional hydrazine-based rocket fuels. researchgate.net While MMAZ itself is not hypergolic (it does not ignite spontaneously on contact with an oxidizer), its study provides valuable comparative data for understanding the structural features that influence hypergolicity. dtic.mildtic.mil

Mechanistic Studies: The interplay between the amine and azide groups within the same molecule allows for detailed mechanistic studies of reactions like intramolecular cyclizations and rearrangements. researchgate.netresearchgate.net

The investigation of Ethanamine, 2-azido-N-methyl- is driven by several key research questions:

Structure-Property Relationships: A primary objective is to understand how the structural features of MMAZ, such as the secondary amine and the azide group, influence its physical and chemical properties. researchgate.net Density functional theory (DFT) calculations have been employed to characterize its equilibrium conformations and compare them to hypergolic analogues like 2-azido-N-cyclopropylethanamine (CPAZ) and DMAZ. researchgate.net

Reactivity and Reaction Mechanisms: Researchers aim to elucidate the reactivity of the amine and azide functionalities in MMAZ. This includes studying its behavior in reactions like reduction, oxidation, and cycloaddition. Understanding the reaction mechanisms is crucial for its application in synthesis.

Hypergolicity: A significant research focus has been to determine why MMAZ is not hypergolic, unlike the structurally similar DMAZ and CPAZ. dtic.mil Studies have explored the role of basicity and the potential for the azide group to "shield" the amine's lone pair electrons from proton attack by an oxidizer. dtic.mildtic.mil

Synthetic Utility: A key objective is to explore the potential of MMAZ and other azidoamines as building blocks in organic synthesis. For example, their use in creating complex nitrogen-containing molecules and as precursors for other functional groups is an active area of research. acs.org

Interactive Data Table: Properties of Ethanamine, 2-azido-N-methyl-

| Property | Value | Source |

| CAS Number | 89865-33-8 | chemsrc.com |

| Molecular Formula | C3H8N4 | chemsrc.com |

| Molecular Weight | 100.12 g/mol | |

| IUPAC Name | 2-azido-N-methylethanamine | |

| Canonical SMILES | CNCCN=[N+]=[N-] |

Interactive Data Table: Research Findings on Ethanamine, 2-azido-N-methyl-

| Research Area | Finding | Source |

| Hypergolicity | Non-hypergolic with inhibited red fuming nitric acid (IRFNA). | dtic.mil |

| Reactivity | DFT studies indicate higher energy barriers for decomposition compared to DMAZ due to stabilization by the secondary amine. | |

| Applications | Limited to non-propellant uses due to poor ignition performance. | |

| Spectroscopy | The azide group shows a characteristic strong absorption band in IR spectroscopy around 2100 cm⁻¹. |

Structure

3D Structure

Properties

CAS No. |

89865-33-8 |

|---|---|

Molecular Formula |

C3H8N4 |

Molecular Weight |

100.12 g/mol |

IUPAC Name |

2-azido-N-methylethanamine |

InChI |

InChI=1S/C3H8N4/c1-5-2-3-6-7-4/h5H,2-3H2,1H3 |

InChI Key |

ONVHXPHAVJIGPE-UHFFFAOYSA-N |

Canonical SMILES |

CNCCN=[N+]=[N-] |

Origin of Product |

United States |

Spectroscopic Analysis and Structural Elucidation of Ethanamine, 2 Azido N Methyl

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Advanced NMR spectroscopy provides detailed insights into the molecular structure and conformational dynamics of Ethanamine, 2-azido-N-methyl-. Through the analysis of chemical shifts, coupling constants, and correlation signals in one- and two-dimensional spectra, a complete structural assignment can be achieved.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis of Ethanamine, 2-azido-N-methyl-

The ¹H NMR spectrum of Ethanamine, 2-azido-N-methyl- is anticipated to exhibit distinct signals corresponding to the different proton environments within the molecule. The methyl group attached to the nitrogen atom would appear as a singlet, while the two methylene (B1212753) groups would present as triplets due to spin-spin coupling with their respective neighbors. The electronegativity of the azide (B81097) and amine functionalities significantly influences the chemical shifts of the adjacent protons.

Similarly, the ¹³C NMR spectrum will display three unique signals, one for each carbon atom in a distinct chemical environment. The carbon atom bonded to the azide group is expected to be the most deshielded, thus appearing at the highest chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethanamine, 2-azido-N-methyl-

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~2.4 | ~36 |

| N-CH₂ | ~2.8 | ~52 |

| CH₂-N₃ | ~3.4 | ~50 |

Note: These are predicted values based on the analysis of similar compounds and are typically recorded in deuterated chloroform (B151607) (CDCl₃).

Two-Dimensional NMR Techniques for Structural Assignment

Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of the proton and carbon signals and for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between the protons of the two adjacent methylene groups, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in Ethanamine, 2-azido-N-methyl-.

Analysis of Azide Group Absorption Frequencies in Ethanamine, 2-azido-N-methyl-

The azide functional group has a very strong and characteristic absorption band in the IR spectrum due to its asymmetric stretching vibration. This band typically appears in the region of 2100 cm⁻¹. The intensity and position of this peak are highly indicative of the presence of the azide moiety. The symmetric stretch of the azide group is usually weaker and appears at a lower frequency.

Table 2: Characteristic IR Absorption Frequencies for the Azide Group

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| Asymmetric Stretch (νas) | 2160 - 2120 | Strong |

| Symmetric Stretch (νs) | 1340 - 1285 | Weak to Medium |

| Bending (δ) | 680 - 610 | Medium |

The azide asymmetric stretch may sometimes appear as a complex band due to Fermi resonance with overtone or combination bands.

Interpretation of Amine Group Vibrational Modes

The secondary amine group in Ethanamine, 2-azido-N-methyl- also gives rise to characteristic vibrational modes. The N-H stretching vibration is typically observed in the region of 3350-3310 cm⁻¹ as a single, weak to medium band. The N-H bending (scissoring) vibration appears in the 1650-1560 cm⁻¹ range. C-N stretching vibrations are found in the fingerprint region, generally between 1250 and 1020 cm⁻¹.

Spectroscopic Methods for Monitoring Reaction Progress and Purity Assessment

Spectroscopic techniques are invaluable for real-time monitoring of the synthesis of Ethanamine, 2-azido-N-methyl- and for assessing the purity of the final product.

Reaction Monitoring: The progress of the synthesis, for example, in a reaction involving the introduction of the azide group, can be monitored using in-situ FTIR spectroscopy. The appearance and increase in the intensity of the characteristic azide asymmetric stretching band at ~2100 cm⁻¹ would indicate the formation of the product.

Purity Assessment: The purity of the synthesized compound can be effectively determined using a combination of NMR spectroscopy and High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). ¹H NMR can reveal the presence of residual solvents or starting materials. HPLC-MS is a highly sensitive technique that can separate the desired product from any impurities and provide information about their molecular weights, thus confirming the purity of the sample.

Computational and Theoretical Investigations of Ethanamine, 2 Azido N Methyl

Quantum Mechanical Studies on Molecular Structure and Conformation

Quantum mechanical calculations are fundamental to determining the three-dimensional arrangements of atoms in a molecule and the relative energies of its different spatial orientations, or conformations.

Density Functional Theory (DFT) has been extensively used to investigate the molecular structure of Ethanamine, 2-azido-N-methyl- and related azidoethanamines. ktu.ltresearchgate.net Methods such as the B3LYP exchange-correlation functional, often paired with extensive basis sets like 6-311++G(d,p), are employed to perform geometry optimization. researchgate.netdtic.mil These calculations systematically search the potential energy surface of the molecule to identify stable equilibrium structures, known as conformers.

The process involves starting from various initial geometries and allowing the calculation to minimize the energy by adjusting bond lengths, bond angles, and dihedral angles until a local or global energy minimum is reached. researchgate.net By mapping these minima and the energy barriers between them, a detailed conformational landscape can be constructed, revealing the molecule's flexibility and the relative populations of different conformers at a given temperature. researchgate.netaip.org For Ethanamine, 2-azido-N-methyl-, these studies are often performed in comparison to its tertiary amine analog, 2-azido-N,N-dimethylethanamine (DMAZ), to understand how the substitution of a methyl group with a hydrogen atom affects its structural preferences. psu.edu

Theoretical studies have identified numerous stable conformers for Ethanamine, 2-azido-N-methyl-. researchgate.net In one such study, a comprehensive search yielded 23 distinct equilibrium configurations for the molecule. psu.edu These conformers primarily differ in the rotation around the N(amine)-C(ethyl), C-C, and C-N(azide) single bonds.

A significant finding from these computational analyses is the nature of the lowest-energy (most abundant) conformer. researchgate.netpsu.edu Similar to what is observed for the related compound DMAZ, the most stable structure of Ethanamine, 2-azido-N-methyl- features a "shielded" geometry. aip.orgpsu.edu In this arrangement, the azido (B1232118) group (-N₃) folds back over the ethyl chain, positioning the central nitrogen of the azide (B81097) group over the lone pair of electrons on the amine nitrogen. researchgate.netpsu.edu This specific orientation is believed to be stabilized by an intramolecular attractive interaction. psu.edu The geometries of the core >N-CH₂-CH₂-N₃ chain in analogous conformers of Ethanamine, 2-azido-N-methyl- and its non-hypergolic counterpart, 2-azido-N-cyclopropylethanamine (CPAZ), are found to be nearly identical. psu.edu

| Compound | Number of Identified Conformers | Lowest Energy Conformation Feature | Reference |

|---|---|---|---|

| Ethanamine, 2-azido-N-methyl- (MMAZ) | 23 | Azide group shields amine lone pair | psu.edu |

| 2-azido-N,N-dimethylethanamine (DMAZ) | 12 | Azide group shields amine lone pair | researchgate.netpsu.edu |

| 2-azido-N-cyclopropylethanamine (CPAZ) | 42 | Relative energies mimicked MMAZ conformers | psu.edu |

Electronic Structure and Bonding Analysis

The arrangement of electrons within a molecule dictates its reactivity, polarity, and intermolecular interactions. Computational methods provide a detailed picture of this electronic landscape.

Analysis of the electronic structure of azidoethanamines reveals a specific charge distribution that influences their conformational preferences. psu.edu Based on computed electron density distributions for the related molecule DMAZ, the stability of the "shielded" conformer is enhanced by an attractive electrostatic interaction. This attraction occurs between a slightly positive partial charge on the middle nitrogen atom of the linear azide group and a slightly negative partial charge associated with the amine nitrogen. psu.edu This intramolecular interaction is estimated to lower the energy of the shielded conformer by approximately 1 kcal/mol compared to other conformations where this alignment is absent. psu.edu

Computational techniques like Natural Bond Orbital (NBO) analysis and mapping of the electrostatic potential (ESP) are used to visualize and quantify this charge distribution. nih.govnih.gov These methods help identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule, which are key to predicting its chemical behavior. nih.gov

The lone pair electrons on both the amine and azide functional groups play a crucial role in the chemistry of Ethanamine, 2-azido-N-methyl-. The lone pair on the amine nitrogen atom is the primary site of basicity, making it susceptible to protonation by acids—a critical first step in some potential reaction pathways. researchgate.netdtic.mil

However, as revealed by conformational analysis, the accessibility of this amine lone pair is significantly hindered in the molecule's most stable, lowest-energy state due to steric shielding by the azide group. psu.edu This shielding is a key structural feature that is thought to influence the molecule's reactivity, potentially by creating an energy penalty for the initial proton attack. psu.edudtic.mil While the lone pair basicity of the amine in Ethanamine, 2-azido-N-methyl- is nearly the same as in CPAZ, it is considered to be less than that of the tertiary amine DMAZ. aip.org

Reaction Pathway Modeling and Energy Barrier Calculations

Theoretical modeling is instrumental in mapping out potential chemical reactions and calculating the associated energy barriers (activation energies), which determine the feasibility and rate of these transformations. jyu.fi

For azidoethanamines, two primary reaction pathways are of significant interest: acid-base reactions and thermal decomposition. researchgate.net Computational studies on the hypergolic reaction of the related compound DMAZ with nitric acid identified proton transfer to the amine nitrogen as a key controlling reaction pathway that is both energetically favorable and kinetically accessible. researchgate.net This suggests a similar initial step would be critical for reactions of Ethanamine, 2-azido-N-methyl- with strong acids.

The other major pathway is thermal decomposition. researchgate.net For organic azides, this process often involves the cleavage of the bond between the first and second nitrogen atoms (N-N₂) of the azide group. This bond fission leads to the formation of a highly reactive nitrene intermediate and the release of nitrogen gas (N₂). researchgate.net For DMAZ, the activation barrier for this N–N₂ bond fission to form a singlet nitrene has been calculated to be approximately 39.0 kcal/mol in the gas phase. Modeling such reaction pathways and their energy barriers is essential for understanding the stability and energetic properties of Ethanamine, 2-azido-N-methyl-.

Theoretical Prediction of Decomposition Mechanisms and Intermediate Species

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in predicting the thermal decomposition pathways of 2-azidoethanamine derivatives. For Ethanamine, 2-azido-N-methyl-, the decomposition mechanisms are predicted to be analogous to its well-studied counterpart, 2-azido-N,N-dimethylethanamine (DMAZ). nih.gov The primary decomposition pathways are believed to involve the formation of highly reactive intermediates.

Theoretical models suggest that the most favorable decomposition route is the fission of the N-N₂ bond, leading to the formation of a nitrene intermediate. nih.gov This can proceed through either a spin-allowed path to a singlet nitrene or a spin-forbidden path to a triplet nitrene. nih.gov Other potential, but less favorable, decomposition channels include the elimination of hydrazoic acid (HN₃) to yield an enamine, and the formation of heterocyclic ring structures. nih.gov

A key theoretical finding is that Ethanamine, 2-azido-N-methyl- (also known as MMAZ) is predicted to have higher energy barriers for decomposition compared to DMAZ. This increased stability is attributed to the presence of the secondary amine, which provides a degree of stabilization. In contrast, the dominant decomposition pathway for DMAZ is the N–N₂ bond fission to form a singlet nitrene, which has a calculated activation barrier of approximately 39.0 kcal/mol in the gas phase. nih.gov The formation of cyclic products from DMAZ has higher activation barriers, making these secondary pathways. nih.gov

Table 1: Predicted Decomposition Pathways and Intermediates

| Pathway | Description | Key Intermediate Species | Relative Energetic Favorability |

|---|---|---|---|

| N-N₂ Bond Fission | Cleavage of the bond between the first and second nitrogen of the azide group. nih.gov | Singlet or Triplet Nitrene | Most Favorable nih.gov |

| HN₃ Elimination | Elimination of a hydrazoic acid molecule. nih.gov | (Methylamino)ethylene | Less Favorable |

| Cyclization | N-N₂ bond fission accompanied by the formation of a three- or four-membered heterocyclic ring. nih.gov | Aziridine (B145994) or Azetidine derivatives | Less Favorable nih.gov |

Kinetic Studies of Ethanamine, 2-azido-N-methyl- Transformations

Kinetic studies based on computational models provide insight into the rates of transformation for Ethanamine, 2-azido-N-methyl- and its analogs. While specific kinetic rate expressions for Ethanamine, 2-azido-N-methyl- are not as extensively documented as for DMAZ, comparative kinetic analyses have been performed. For DMAZ, the gas-phase kinetic rate expression for the dominant spin-allowed nitrene formation has been derived from quantum chemistry results as k = 2.69 × 10⁹ T¹·⁴⁰⁵ exp(-39.0 kcal/mol / RT) s⁻¹. nih.gov

Comparative Computational Analysis with Structural Analogs

To understand the structure-property relationships within the 2-azidoethanamine family, extensive comparative computational analyses have been performed on Ethanamine, 2-azido-N-methyl- (MMAZ) and its structural analogs, primarily the tertiary amine 2-azido-N,N-dimethylethanamine (DMAZ) and the secondary amine 2-azido-N-cyclopropylethanamine (CPAZ). dtic.milresearchgate.netpsu.edu These studies typically utilize Density Functional Theory (DFT) to characterize equilibrium conformations, geometric parameters, and electronic properties. researchgate.netpsu.edu The goal of these comparisons is to elucidate the structural features that govern key performance characteristics, such as hypergolicity, which is the ability to ignite spontaneously upon contact with an oxidizer. dtic.milresearchgate.net

Influence of N-Substitution on Electronic and Conformational Properties

The nature of the substituent on the amine nitrogen plays a crucial role in determining the electronic and conformational properties of 2-azidoethanamine derivatives. Computational studies have shown that despite differences in N-substitution, the geometries of the core >N-CH₂-CH₂-N₃ chain in analogous conformers of MMAZ and CPAZ are nearly identical. researchgate.netpsu.edu Furthermore, the relative energies of the various conformers of MMAZ as a function of this chain's orientation are closely mimicked in the conformers of CPAZ. psu.edu

Despite these geometric similarities, the electronic properties are significantly affected. The substitution of a hydrogen atom in MMAZ for a methyl group in DMAZ, or a cyclopropyl (B3062369) group in CPAZ, alters the basicity and reactivity of the amine nitrogen. dtic.milpsu.edu One significant conformational aspect identified in computational studies of DMAZ is the "shielding" of the amine lone pair electrons by the azido group in the molecule's lowest energy structure. dtic.mil This shielding can hinder proton transfer from an oxidizer, a critical initial step in hypergolic ignition. dtic.mil The replacement of a methyl group with a hydrogen atom (as in MMAZ) or a cyclopropyl group (as in CPAZ) modifies these intramolecular interactions and the accessibility of the amine lone pair. dtic.milpsu.edu

Table 2: Comparison of Properties for 2-Azidoethanamine Analogs

| Compound | Formula | Amine Type | N-Substituent(s) | Hypergolic with IRFNA | Theoretical Notes |

|---|---|---|---|---|---|

| Ethanamine, 2-azido-N-methyl- (MMAZ) | C₃H₈N₄ | Secondary | -CH₃, -H | No dtic.milpsu.edu | Higher decomposition energy barrier due to secondary amine stabilization. |

| Ethanamine, 2-azido-N,N-dimethyl- (DMAZ) | C₄H₁₀N₄ | Tertiary | -CH₃, -CH₃ | Yes psu.edu | Lowest energy conformer exhibits shielding of the amine lone pair by the azido group. dtic.mil |

| Ethanamine, 2-azido-N-cyclopropyl- (CPAZ) | C₅H₁₀N₄ | Secondary | -C₃H₅, -H | Yes dtic.milpsu.edu | Geometries of the >N-CH₂-CH₂-N₃ chain are nearly identical to analogous MMAZ conformers. psu.edu |

Theoretical Basis for Differential Reactivity Among 2-Azidoethanamine Derivatives

The striking difference in reactivity, particularly hypergolicity, among 2-azidoethanamine derivatives has been a key focus of theoretical investigations. While DMAZ and CPAZ are hypergolic, MMAZ is not. dtic.milpsu.edu Computational studies provide a theoretical basis for this differential reactivity.

The primary reason cited for the non-hypergolic nature of Ethanamine, 2-azido-N-methyl- (MMAZ) is its higher thermal stability compared to its tertiary amine analog, DMAZ. DFT studies indicate that MMAZ possesses higher energy barriers for decomposition, a phenomenon attributed to the stabilizing effect of the secondary amine group.

Furthermore, the initial step of hypergolic ignition is believed to be a proton transfer from the oxidizer to the amine nitrogen. dtic.mil The reactivity of the amine is therefore critical. Computational models suggest that the rate-limiting step may be associated with this initial chemical reaction. dtic.mil The electronic environment of the amine nitrogen, influenced by its substituents, dictates its basicity and the ease of this proton transfer. In DMAZ's lowest energy conformation, the azido group sterically shields the amine's lone pair, potentially delaying ignition. dtic.mil The replacement of a methyl group with a hydrogen (in MMAZ) or a cyclopropyl group (in CPAZ) alters this steric and electronic environment. dtic.mil A comparative kinetic analysis suggests that the difference in ignition delays between MMAZ and DMAZ can be attributed to the different rates of NO₂-mediated H-atom abstraction from the fuel. dtic.mil This highlights that the specific nature of the N-substituent directly impacts the reaction kinetics and is a determining factor in the observed hypergolic properties of the compound.

Reactivity and Reaction Mechanisms of Ethanamine, 2 Azido N Methyl

Thermal Decomposition Pathways and Nitrene Generation

The thermal decomposition of Ethanamine, 2-azido-N-methyl- (also known as MMAZ) is a critical aspect of its reactivity, primarily initiating through the cleavage of the azide (B81097) functional group. This process leads to the extrusion of molecular nitrogen (N₂) and the formation of a highly reactive nitrene intermediate. The stability and decomposition kinetics of MMAZ are often compared to its tertiary amine analogue, 2-Azido-N,N-dimethylethanamine (DMAZ), to understand the influence of the amine substituent on the molecule's reactivity.

The principal pathway for the thermal decomposition of azidoethanamines is the homolytic cleavage of the bond between the first and second nitrogen atoms (N-N₂) of the azido (B1232118) group. researchgate.net This bond fission is an endothermic process that requires a significant activation energy. Computational studies on the closely related compound DMAZ have determined the activation barrier for the formation of the singlet nitrene to be approximately 39.0 kcal/mol in the gas phase. researchgate.netnih.gov

For Ethanamine, 2-azido-N-methyl-, studies indicate that the energy barriers for decomposition are higher than those for DMAZ. This increased stability is attributed to the electronic effects of the secondary amine. While the exact activation energy for MMAZ is subject to specific computational models, the general finding is that the secondary amine provides a stabilizing effect compared to the tertiary amine in DMAZ. Another, less significant decomposition pathway is the elimination of hydrazoic acid (HN₃), but this route has a higher activation barrier, in the range of 42.5–44.0 kcal/mol for DMAZ, making N-N₂ bond fission the dominant initial step.

| Decomposition Pathway | Compound | Activation Barrier (kcal/mol) | Phase |

| N-N₂ Bond Fission (Singlet Nitrene) | 2-Azido-N,N-dimethylethanamine (DMAZ) | ~39.0 | Gas |

| N-N₂ Bond Fission (Singlet Nitrene) | 2-Azido-N,N-dimethylethanamine (DMAZ) | ~37.6 | n-dodecane solution |

| HN₃ Elimination | 2-Azido-N,N-dimethylethanamine (DMAZ) | 42.5 - 44.0 | Gas |

| N-N₂ Bond Fission | Ethanamine, 2-azido-N-methyl- (MMAZ) | Higher than DMAZ | - |

Table 1: Comparison of calculated activation barriers for thermal decomposition pathways of azidoethanamines. Data is primarily based on studies of DMAZ, with comparative findings for MMAZ. researchgate.netnih.gov

The N-N₂ bond fission in an azide can proceed through two distinct electronic pathways, yielding either a singlet or a triplet nitrene intermediate. rsc.orgrsc.org

Singlet Nitrene: This species is formed via a spin-allowed pathway, where the spin state is conserved during the reaction. rsc.orgrsc.org The two non-bonding electrons on the nitrogen atom have opposite spins and occupy the same orbital. Singlet nitrenes are generally more energetic but can react in a concerted manner, for example, in C-H insertion or alkene aziridination reactions, with retention of stereochemistry. researchgate.netwikipedia.org For azidoethanamines like DMAZ, the spin-allowed formation of singlet nitrene has been found to be the dominant decomposition pathway at all temperatures and pressures studied. researchgate.netnih.gov

Triplet Nitrene: This species is formed through a spin-forbidden pathway that involves an intersystem crossing from the singlet potential energy surface to the triplet one. rsc.orgrsc.org The triplet nitrene is the ground state (more stable) form, with the two non-bonding electrons having parallel spins in different orbitals. slideshare.net Its reactions, such as addition to alkenes, occur in a stepwise, radical-like manner, which does not preserve the stereochemistry of the substrate. researchgate.netresearchgate.net

While both pathways are possible, kinetic studies on similar aliphatic azides show that the rate coefficients for the spin-allowed singlet path can be orders of magnitude higher than those for the spin-forbidden triplet path. rsc.org Therefore, the singlet nitrene is considered the primary reactive intermediate in the initial stages of thermal decomposition of Ethanamine, 2-azido-N-methyl-.

Reactions Involving the Azido Functionality

The azido group in Ethanamine, 2-azido-N-methyl- is a versatile functional group that participates in several important organic reactions.

The azide group is a classic 1,3-dipole, making it an ideal participant in 1,3-dipolar cycloaddition reactions. wikipedia.org The most prominent of these is the reaction with alkynes to form 1,2,3-triazole rings. This transformation is a cornerstone of "click chemistry," a concept that emphasizes reactions with high yields, stereospecificity, and broad functional group tolerance. organic-chemistry.orgwikipedia.org

The thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne often requires high temperatures and can produce a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles). organic-chemistry.org However, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) proceeds readily at room temperature and is highly regioselective, yielding exclusively the 1,4-disubstituted triazole. organic-chemistry.orgbroadpharm.com This reaction is insensitive to aqueous conditions and a wide pH range, making it suitable for bioconjugation applications. broadpharm.comacs.orgijrpc.com Ethanamine, 2-azido-N-methyl- can serve as a building block in these reactions, where the azido group reacts with a terminal alkyne in the presence of a copper(I) catalyst to covalently link to another molecule.

The azido group can be readily reduced to a primary amine, a transformation of significant synthetic utility. researchgate.net This conversion provides a pathway to synthesize the corresponding diamine, N-methyl-1,2-ethanediamine, from Ethanamine, 2-azido-N-methyl-. Several methods are available for this reduction, offering varying degrees of chemoselectivity and mildness. nih.govorganic-chemistry.org

Common methods applicable to this transformation include:

Catalytic Hydrogenation: This method involves treating the azide with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). nih.gov It is a highly effective and clean method.

Staudinger Reduction: This two-step reaction involves the treatment of the azide with a phosphine, typically triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane intermediate. nih.gov Subsequent hydrolysis of this intermediate yields the primary amine and triphenylphosphine oxide. This method is known for its exceptionally mild conditions and high chemoselectivity.

Metal Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of catalysts can also reduce azides to amines. organic-chemistry.org

| Reduction Method | Reagents | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C (or other catalysts) | Clean, high yield; may affect other reducible groups (e.g., alkenes). nih.gov |

| Staudinger Reduction | 1. PPh₃2. H₂O | Very mild, highly chemoselective; tolerant of many functional groups. nih.gov |

| Metal Hydride Reduction | LiAlH₄ or NaBH₄/CoCl₂ | Powerful reducing agents; conditions must be chosen carefully to avoid side reactions. organic-chemistry.org |

| Visible Light Photocatalysis | Ru(bpy)₃Cl₂, Sodium Ascorbate | Biomolecule-compatible, highly chemoselective, occurs under mild aqueous conditions. nih.gov |

Table 2: Selected methods for the reduction of the azido group to a primary amine.

Reactions Involving the Amine Functionality

The secondary amine in Ethanamine, 2-azido-N-methyl- exhibits typical nucleophilic and basic properties, allowing it to participate in a wide range of classical organic reactions. msu.edu This functionality allows for the modification of the molecule at the nitrogen center, orthogonal to the reactivity of the azide group.

Common reactions include:

Acylation: The amine can react as a nucleophile with acylating agents such as acid chlorides or anhydrides to form amides. This is a robust method for introducing carbonyl-containing substituents.

Alkylation: The amine can be alkylated by reacting with alkyl halides. This reaction can be used to convert the secondary amine into a tertiary amine or even a quaternary ammonium (B1175870) salt.

Reaction with Carbonyls: As a nucleophile, the amine can add to aldehydes and ketones. The initial adduct can then eliminate water to form an enamine (if the carbonyl has an α-hydrogen) or an iminium ion, which can be subsequently reduced in a process known as reductive amination to form a new tertiary amine. msu.edu

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base yields a sulfonamide. This reaction is often used for the protection of amines.

These reactions highlight the dual functionality of Ethanamine, 2-azido-N-methyl-, making it a versatile building block for the synthesis of more complex molecular architectures containing both amine and (potentially modified) azide functionalities.

Proton Transfer Dynamics and Basicity Considerations

The basicity of the secondary amine group in Ethanamine, 2-azido-N-methyl- is a fundamental aspect of its reactivity, particularly in acid-base reactions which are often the initial steps in more complex reaction sequences. The lone pair of electrons on the nitrogen atom of the secondary amine makes it a Brønsted-Lowry base, capable of accepting a proton.

The aqueous-phase acid dissociation constant (pKa) of the conjugate acid of Ethanamine, 2-azido-N-methyl- (MMAZ) has been reported to be 9.3. dtic.mil This value provides a quantitative measure of its basicity. A higher pKa value for the conjugate acid corresponds to a stronger base. It is instructive to compare this with the pKa of the conjugate acid of the structurally related tertiary amine, 2-azido-N,N-dimethylethanamine (DMAZ), which is 8.5. dtic.mil This comparison indicates that Ethanamine, 2-azido-N-methyl- is a stronger base than DMAZ.

| Compound | Structure | Amine Type | pKa of Conjugate Acid |

| Ethanamine, 2-azido-N-methyl- (MMAZ) | CH₃NHCH₂CH₂N₃ | Secondary | 9.3 |

| 2-azido-N,N-dimethylethanamine (DMAZ) | (CH₃)₂NCH₂CH₂N₃ | Tertiary | 8.5 |

This difference in basicity can be attributed to the electronic and steric effects of the alkyl substituents on the nitrogen atom. Typically, secondary amines are more basic than tertiary amines in aqueous solution due to a combination of the electron-donating inductive effect of the alkyl groups and solvation effects that stabilize the protonated form. quora.com

Nucleophilic Reactivity of the Secondary Amine Group

The lone pair of electrons on the nitrogen atom of the secondary amine group in Ethanamine, 2-azido-N-methyl- also imparts nucleophilic character to the molecule. A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. Secondary amines are generally considered to be potent nucleophiles. masterorganicchemistry.comchemguide.co.uk

The nucleophilicity of amines generally follows the trend of secondary amines being more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia. masterorganicchemistry.com This trend is influenced by the electron-donating nature of the alkyl groups, which increases the electron density on the nitrogen atom, making the lone pair more available for donation.

The secondary amine in Ethanamine, 2-azido-N-methyl- can participate in a variety of nucleophilic substitution and addition reactions. For example, it would be expected to react with electrophiles such as alkyl halides in nucleophilic substitution reactions. chemguide.co.uk The reaction would involve the nitrogen atom attacking the electrophilic carbon of the alkyl halide, leading to the displacement of the halide and the formation of a tertiary amine.

Furthermore, the secondary amine can react with carbonyl compounds like aldehydes and ketones in nucleophilic addition reactions to form enamines. It can also react with acyl chlorides and acid anhydrides in nucleophilic acyl substitution reactions to yield amides. chemguide.co.uk The reactivity in these cases is generally high, often proceeding readily under mild conditions.

It is important to note that the azide group itself is also a powerful nucleophile. masterorganicchemistry.com However, in many reactions involving Ethanamine, 2-azido-N-methyl-, the secondary amine is expected to be the more reactive nucleophilic center towards a range of common electrophiles. The relative reactivity of the two groups can, however, be influenced by the specific electrophile and the reaction conditions.

Interplay Between Azide and Amine Groups in Ethanamine, 2-azido-N-methyl- Reactivity

Computational studies on the related molecule, 2-azido-N,N-dimethylethanamine (DMAZ), have provided insights that are likely applicable to Ethanamine, 2-azido-N-methyl-. These studies suggest that the azido group can suppress the proton transfer to the amine nitrogen. researchgate.net This is attributed to the conformational preferences of the molecule. The most stable conformer of DMAZ is one where the central nitrogen of the azide group is positioned over the lone pair of electrons of the amine nitrogen. researchgate.net This spatial arrangement can create an electrostatic or steric hindrance that inhibits the approach of a proton to the amine site, thereby reducing its effective basicity and reactivity in proton-transfer-initiated reactions. researchgate.net

A similar conformational effect is expected in Ethanamine, 2-azido-N-methyl-. The flexible ethylene (B1197577) linker allows the azide group to fold back towards the secondary amine. This intramolecular interaction can influence the availability of the amine's lone pair for reaction. The stabilizing effect of the secondary amine has also been noted to lead to higher energy barriers for the decomposition of Ethanamine, 2-azido-N-methyl- compared to DMAZ.

This intramolecular interplay highlights the importance of considering the entire molecular structure rather than just the individual functional groups when predicting reactivity. In the case of Ethanamine, 2-azido-N-methyl-, the azide group appears to have a moderating effect on the reactivity of the amine group, a phenomenon that contributes to its distinct chemical properties, including its lack of hypergolicity with certain oxidizers.

Applications and Transformations of Ethanamine, 2 Azido N Methyl in Organic Chemistry

Role as a Synthetic Intermediate in Organic Synthesis

Ethanamine, 2-azido-N-methyl- is a bifunctional compound featuring both an azide (B81097) and a secondary amine group. This structure makes it a valuable synthetic intermediate in organic chemistry, providing pathways to more complex molecules. The azide group can be reduced to a primary amine or participate in cycloaddition reactions, while the secondary amine can be engaged in various N-alkylation or acylation reactions. This dual reactivity allows for its use as a versatile building block in the construction of nitrogen-containing compounds.

Precursor to Vicinal Diamines and β-Amino Acids

A key application of 2-azido-N-methyl-ethanamine and related 2-azidoamines is in the synthesis of vicinal diamines (1,2-diamines). These structural motifs are prevalent in biologically active molecules, ligands for metal catalysts, and chiral auxiliaries. The synthesis of vicinal diamines often involves the reduction of the azide group in an azidoamine to a primary amine. For instance, an iron-catalyzed difunctionalization of alkenes can produce primary 2-azidoamines, which serve as versatile precursors to vicinal diamines. organic-chemistry.org The reduction of the azide can be achieved through methods like catalytic hydrogenation or the Staudinger reaction, yielding the corresponding 1,2-diamine. nih.gov

The general transformation from a 2-azidoamine to a vicinal diamine is outlined below:

General Reaction Scheme:Furthermore, azidoamines are key intermediates in the synthesis of β-amino acids. The ring-opening of aziridines with trimethylsilyl (B98337) azide, for example, yields β-azidoamines, which can then be converted into β-amino acids. organic-chemistry.org While Ethanamine, 2-azido-N-methyl- itself is not a direct precursor to a simple β-amino acid without further modification, its structural class is fundamental to these synthetic routes. organic-chemistry.orgbohrium.com The synthesis of dermorphin (B549996) analogues has also utilized β-azido methylamino acids, highlighting the importance of this class of compounds in medicinal chemistry. nih.gov

Synthesis of Nitrogen-Containing Heterocycles from Azidoamine Precursors

The azide functionality within azidoamine precursors like Ethanamine, 2-azido-N-methyl- is a powerful tool for constructing a wide variety of nitrogen-containing heterocycles. nih.gov These heterocycles are foundational structures in pharmaceuticals, agrochemicals, and materials science. nih.govnih.gov

One of the most prominent reactions of organic azides is the Huisgen [3+2] cycloaddition with alkynes to form 1,2,3-triazoles, a reaction that is a cornerstone of "click chemistry". nih.gov The azide group in an azidoamine can react with an alkyne to regioselectively produce triazole rings, a process often catalyzed by copper(I) or ruthenium(II). This allows the azidoamine to act as a linchpin, connecting different molecular fragments.

Additionally, the thermal or photochemical decomposition of azides generates highly reactive nitrenes. These intermediates can undergo various intramolecular reactions, such as C-H insertion or cyclization, to form saturated nitrogen heterocycles like aziridines and pyrrolidines. nih.gov The amine portion of the molecule can also participate in cyclization reactions. For example, after reduction of the azide, the resulting diamine can be used to synthesize cyclic ureas, imidazolidines, or other heterocyclic systems through condensation with appropriate reagents. nih.gov

The table below summarizes some common heterocyclic systems synthesized from azido (B1232118) precursors.

| Precursor Functional Group | Reagent/Condition | Resulting Heterocycle | Reference |

| Azide | Alkyne (Cu(I) catalyst) | 1,2,3-Triazole | nih.gov |

| Azide | Thermolysis/Photolysis | Aziridine (B145994) (from vinyl azides) | nih.gov |

| Azide | Iminophosphorane intermediate + Isocyanate | Pyridine derivative | rsc.org |

| Azide | Reduction to amine, then condensation with dicarbonyl | Imidazolidine, Piperazine | nih.gov |

Advanced Applications in Chemical Transformations

Beyond its role as a traditional synthetic intermediate, the unique properties of the azidoamine scaffold are being explored for more advanced applications in chemical biology and materials science.

Potential in Bioconjugation and Molecular Labeling Methodologies

The azide group is considered a bioorthogonal functional group, meaning it is stable in biological systems and does not react with endogenous functional groups. This makes it an ideal chemical handle for bioconjugation and molecular labeling. nih.gov Ethanamine, 2-azido-N-methyl-, by possessing this group, has potential in these fields. The azide can be used to attach the molecule to biomolecules (like proteins or nucleic acids) or surfaces that have been functionalized with a complementary reactive group, such as an alkyne or a phosphine. nih.govresearchgate.net

Two primary bioorthogonal reactions involving azides are:

Azide-Alkyne Cycloaddition (Click Chemistry): As mentioned, this reaction forms a stable triazole linkage and is widely used to label and link biomolecules. nih.gov

Staudinger-Bertozzi Ligation: This reaction occurs between an azide and a triarylphosphine bearing a methyl ester. It forms an amide bond and is particularly useful for labeling biomolecules in living cells and organisms. nih.gov

The presence of the N-methyl-amino group offers a secondary point for modification, allowing for the attachment of other functionalities (e.g., a fluorophore, a drug molecule) before or after the bioconjugation event. This dual functionality could enable the creation of sophisticated molecular probes and targeted therapeutic agents. elte.humdpi.com

Integration into Polymeric and Supramolecular Architectures

The azide and amine groups in Ethanamine, 2-azido-N-methyl- provide orthogonal handles for incorporation into larger molecular assemblies like polymers and supramolecular structures. The azide group can serve as a linker in coordination polymers, bridging metal centers to form one-, two-, or three-dimensional networks. mdpi.comresearchgate.net For example, azide ligands have been shown to adopt a µ(1,1) bridging mode in cadmium(II) and copper(II) coordination polymers. mdpi.comresearchgate.net

Furthermore, the azide allows for the functionalization of polymers via click chemistry, where the azidoamine can be "clicked" onto a polymer backbone containing alkyne groups. This is a highly efficient method for polymer modification.

In supramolecular chemistry, the amine group can participate in hydrogen bonding, a key non-covalent interaction for building self-assembling architectures. nih.gov Polyamino cage-like systems, known as azacryptands, are used as building blocks for complex supramolecular structures, demonstrating the utility of amine functionalities in this field. mdpi.comsemanticscholar.org The N-methyl-amino group in Ethanamine, 2-azido-N-methyl- could be used to direct the assembly of hydrogen-bonded networks or to coordinate to metal centers in metallo-supramolecular cages.

Comparative Analysis of Ethanamine, 2-azido-N-methyl- within Azide-Amine Compound Libraries for Specific Research Goals

Ethanamine, 2-azido-N-methyl- is a member of a broad class of azido-amine compounds, each with distinct structural features that make it suitable for different applications. A comparative analysis highlights its specific utility.

| Compound Type | Key Structural Feature(s) | Primary Applications | Advantages of Ethanamine, 2-azido-N-methyl- | Disadvantages/Limitations |

| Ethanamine, 2-azido-N-methyl- | Simple, flexible alkyl chain; Secondary amine; Terminal azide | Bifunctional linker; Building block for heterocycles; Bioconjugation handle | Simplicity, low steric hindrance, predictable reactivity. | Lacks chirality and additional functional handles (e.g., carboxyl). |

| α-Azido Acids researchgate.net | Azide and carboxylic acid on the same carbon; Chiral center | Peptide synthesis; Synthesis of complex natural products | Provides a simple, non-chiral scaffold. The secondary amine offers an alternative site for modification not present in a simple α-azido acid. | Not suitable for direct incorporation into peptides to mimic natural amino acids. |

| β-Azido Acids bohrium.com | Azide and carboxylic acid on adjacent carbons | Synthesis of β-peptides and peptidomimetics; Precursors to β-lactams | Simpler precursor for vicinal diamines. The N-methyl group can provide specific steric or electronic properties. | Cannot form the β-peptide backbone directly. |

| Aromatic Azidoamines | Azide and amine attached to or near an aromatic ring | Synthesis of fused heterocycles (e.g., benzimidazoles); Photoaffinity labels | More flexible linker arm; azide reactivity is not modulated by aromatic ring electronics. | Lacks the rigid scaffold and specific photochemical properties of aromatic azides. |

For research goals requiring a simple, flexible, bifunctional linker for bioconjugation or polymer synthesis, Ethanamine, 2-azido-N-methyl- is an excellent candidate due to its low steric bulk and distinct reactivity at each end. researchgate.net However, for applications like peptide synthesis, where chirality and the ability to form amide bonds are paramount, α- or β-azido acids would be the superior choice. researchgate.net For creating photo-crosslinkers, an aromatic azidoamine would be necessary due to the photochemical properties conferred by the aryl azide. elte.hu Therefore, the selection of a specific azido-amine from the library depends critically on the desired molecular architecture and application.

Future Directions in Ethanamine, 2 Azido N Methyl Research

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The traditional synthesis of small alkyl azides often involves the use of potentially hazardous reagents and generates significant waste streams. For instance, the synthesis of related azidoamines has been achieved by reacting a halo-amine hydrochloride with a large excess of sodium azide (B81097) in an aqueous solution. rsc.org While effective, this approach presents challenges related to the use of metal azides and the purification of the final product.

Future research will focus on developing greener and more efficient synthetic pathways. These efforts are likely to concentrate on several key areas:

Continuous Flow Chemistry: Shifting from batch processing to continuous flow reactors can offer significant advantages in safety, efficiency, and scalability. Flow chemistry allows for precise control over reaction parameters (temperature, pressure, and reaction time) and minimizes the volume of hazardous materials handled at any given moment.

Alternative Azidating Agents: Research into less hazardous and more efficient azide-transfer reagents is crucial. This could involve the development of novel organic or inorganic azides that are more stable and provide higher atom economy.

Catalytic Approaches: The development of catalytic methods for the introduction of the azide group could significantly reduce the amount of stoichiometric waste. This might include metal-catalyzed or organocatalyzed azidation reactions that proceed under milder conditions. organic-chemistry.org

Bio-inspired Synthesis: Exploring enzymatic or chemo-enzymatic routes could offer highly selective and environmentally benign alternatives to traditional chemical synthesis.

A comparison of potential synthetic strategies is outlined in the table below.

| Parameter | Traditional Batch Synthesis | Future Flow Chemistry | Future Catalytic Methods |

| Safety | Lower (handling of bulk azides) | Higher (small reaction volumes) | Potentially higher (milder conditions) |

| Efficiency | Moderate | High (improved heat/mass transfer) | High (turnover numbers) |

| Waste Generation | High (stoichiometric reagents) | Lower | Significantly Lower |

| Scalability | Difficult | Straightforward | Dependent on catalyst cost/stability |

Integration of Machine Learning and AI in Computational Predictions of Ethanamine, 2-azido-N-methyl- Reactivity

The prediction of chemical reactivity and properties is a rapidly growing field, driven by advances in machine learning (ML) and artificial intelligence (AI). nih.govappliedclinicaltrialsonline.com Instead of relying solely on time-intensive quantum chemical calculations or empirical experimentation, ML models trained on large datasets of known reactions can predict outcomes for new transformations. acs.orgnips.ccacs.org

For Ethanamine, 2-azido-N-methyl-, future research will increasingly integrate these computational tools to:

Predict Reaction Outcomes and Optimize Conditions: AI models can be trained to predict the most suitable catalysts, solvents, and temperature conditions for the synthesis of Ethanamine, 2-azido-N-methyl-, accelerating the development of new, more efficient routes. acs.org

Forecast Stability and Decomposition Pathways: The thermal stability and decomposition kinetics of energetic materials are critical properties. ML models can be developed to predict these characteristics, identifying potential hazards and guiding the design of safer handling protocols.

Estimate Performance Properties: In the context of hypergolic fuels, where ignition delay is a key parameter, AI can be used to screen novel candidate molecules and predict their performance, complementing and guiding more intensive computational chemistry studies. dtic.milsemanticscholar.org This data-driven approach can significantly reduce the number of experiments needed. appliedclinicaltrialsonline.com

Exploration of Ethanamine, 2-azido-N-methyl- as a Model Compound for Understanding Complex Azide Reactivity

Simple molecules that contain key functional groups often serve as valuable models for understanding the behavior of larger, more complex systems. Ethanamine, 2-azido-N-methyl- is an ideal model compound for studying the interplay between an amine and an azide group connected by a short alkyl chain.

Its utility as a model compound is evident in comparative studies with its analogues:

Comparison with DMAZ: Extensive computational and experimental work has compared the properties of MMAZ with DMAZ. dtic.mildtic.mil Studies have shown that despite having a higher basicity (pKa of 9.3 vs. 8.5 for DMAZ), MMAZ is not hypergolic with nitric acid, whereas DMAZ is. dtic.mil This finding challenges simpler theories that correlate basicity with hypergolic ignition and highlights the importance of other factors, such as the rates of H-atom abstraction from the parent fuel. dtic.milsemanticscholar.org

Probing Steric and Electronic Effects: By comparing the reactivity of Ethanamine, 2-azido-N-methyl- with related primary (2-azidoethanamine) and tertiary (DMAZ) amines, researchers can systematically probe the influence of steric hindrance and electronic effects at the nitrogen atom on reaction mechanisms. dtic.mil

Foundation for Kinetic Models: Detailed kinetic studies on the decomposition and oxidation of Ethanamine, 2-azido-N-methyl- can provide fundamental rate parameters that are essential for building robust predictive models for the combustion and performance of more complex azide-containing energetic materials.

This foundational research allows for the development of general principles governing azide reactivity that can be applied to the design of new fuels, propellants, and chemical reagents.

Q & A

Basic Question: What spectroscopic methods are most effective for confirming the structure and functional groups of 2-azido-N-methyl-ethanamine derivatives?

Answer:

The azide (-N₃) group and alkylamine backbone can be confirmed via:

- IR Spectroscopy : A strong absorption band near 2090–2100 cm⁻¹ confirms the azide stretch .

- Mass Spectrometry (FD-MS) : High-resolution FD-MS matches experimental and theoretical molecular masses (e.g., C₉H₁₁ClN₄: experimental m/z 210.0630 vs. calculated 210.0672 ).

- NMR : ¹H-NMR identifies methyl and benzyl substituents (e.g., 2-azido-N-(4-fluorobenzyl)ethanamine shows aromatic protons at δ 7.2–7.4 ppm and methylene peaks at δ 3.6–3.8 ppm ).

Advanced Question: How can researchers optimize reaction conditions to synthesize 2-azido-N-methyl-ethanamine derivatives with high regioselectivity?

Answer:

Key factors include:

- Catalyst Choice : Cobalt-porphyrin catalysts enable intramolecular C-H amination, favoring ring-closing over side reactions .

- Temperature Control : Reactions performed at 60–80°C minimize azide decomposition .

- Substituent Effects : Electron-withdrawing para-substituents (e.g., -Br, -Cl) on benzyl groups stabilize transition states, improving yields (e.g., 4-bromo derivative: 85% yield vs. 4-fluoro: 78% ).

Basic Question: What safety protocols are critical when handling 2-azido-N-methyl-ethanamine due to its azide functional group?

Answer:

- Explosivity Risk : Avoid grinding or heating solid azides; use dilute solutions in inert solvents (e.g., THF or DCM) .

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of toxic HN₃ gas .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles .

Advanced Question: How do para-substituents on the benzyl group influence the electronic properties and reactivity of 2-azido-N-methyl-ethanamine derivatives?

Answer:

Substituents alter electron density, impacting reaction pathways:

- Electron-Withdrawing Groups (EWGs) : -Br or -Cl groups increase electrophilicity at the azide carbon, accelerating cyclization (e.g., 4-chloro derivative reacts 1.5× faster than unsubstituted analogs ).

- Electron-Donating Groups (EDGs) : -OCH₃ decreases azide reactivity but stabilizes intermediates in ring-closing reactions .

| Substituent | Reaction Rate (Relative) | Yield (%) |

|---|---|---|

| -H | 1.0 | 70 |

| -F | 1.2 | 78 |

| -Cl | 1.5 | 85 |

| -Br | 1.4 | 83 |

Data derived from UvA-DARE studies

Advanced Question: How should researchers resolve discrepancies between experimental and theoretical mass spectrometry data for azide-containing compounds?

Answer:

- Isotopic Pattern Analysis : Check for natural abundance of isotopes (e.g., chlorine’s ³⁵Cl/³⁷Cl ratio in C₉H₁₁ClN₄ ).

- Impurity Screening : Run HPLC or TLC to detect unreacted starting materials or byproducts .

- High-Resolution MS (HRMS) : Use HRMS to distinguish between isobaric species (e.g., m/z 252.1383 for C₁₅H₁₆N₄ vs. 252.1375 calculated ).

Basic Question: What computational methods can predict the stability and reactivity of 2-azido-N-methyl-ethanamine in solution?

Answer:

- DFT Calculations : Optimize geometry and calculate bond dissociation energies (BDEs) for the N₃ group to assess thermal stability .

- Solvent Modeling : Use COSMO-RS to predict solubility and degradation pathways in polar solvents .

- Transition State Analysis : Identify intermediates in ring-closing reactions using Gaussian or ORCA software .

Advanced Question: How can NMR spectral overlaps be deconvoluted for structurally similar 2-azido-N-methyl-ethanamine derivatives?

Answer:

- 2D NMR (HSQC, HMBC) : Resolve overlapping methylene signals by correlating ¹H and ¹³C shifts (e.g., 13C-NMR δ 45–55 ppm for N-CH₂- groups ).

- Variable Temperature NMR : Suppress dynamic effects causing peak broadening .

- Deuteration : Replace exchangeable protons (e.g., -NH) with deuterium to simplify spectra .

Basic Question: What synthetic routes are reported for 2-azido-N-methyl-ethanamine, and how do yields vary with methodology?

Answer:

- Nucleophilic Substitution : React N-methyl-2-chloroethanamine with NaN₃ (65–70% yield ).

- Staudinger Reaction : Convert iminophosphoranes to azides (higher purity but lower yield: 50–60% ).

- Catalytic Amination : Cobalt-porphyrin catalysts improve yields to 75–85% via C-H activation .

Advanced Question: What mechanistic insights explain the regioselectivity of cobalt-porphyrin-catalyzed ring-closing reactions in azidoethanamine derivatives?

Answer:

- Radical Rebound Mechanism : Cobalt(III)-nitrene intermediates abstract hydrogen atoms, forming carbon-centered radicals that recombine regioselectively .

- Steric Effects : Bulky para-substituents on benzyl groups direct radical formation to less hindered positions .

- Electronic Effects : EWGs stabilize transition states, favoring 5-membered ring formation over 6-membered .

Basic Question: How does the azide group’s instability impact long-term storage of 2-azido-N-methyl-ethanamine?

Answer:

- Light Sensitivity : Store in amber vials at -20°C to prevent photolytic decomposition .

- Moisture Control : Use anhydrous solvents and molecular sieves to avoid hydrolysis to amines .

- Stabilizers : Add 1% triethylamine to neutralize trace acids that catalyze degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.